molecular formula C22H19N3O3 B2625635 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-86-2

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2625635
CAS No.: 899746-86-2
M. Wt: 373.412
InChI Key: HXNLCIWLBFJBPL-UHFFFAOYSA-N
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Description

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex organic compound featuring a unique structure that combines several heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

3-(7-methoxy-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-7-3-6-17-19-13-18(15-4-2-5-16(26)12-15)24-25(19)22(28-21(17)20)14-8-10-23-11-9-14/h2-12,19,22,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNLCIWLBFJBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-c][1,3]oxazine structure, followed by the introduction of the methoxy and pyridinyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[1,5-c][1,3]oxazine core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxy group via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the pyridinyl group using Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids with halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds with analogous structures have shown IC50 values ranging from 0.90 to 3.30 µM against leukemia cell lines (HEL and K-562) . This suggests a promising potential for the target compound in cancer treatment.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Its structural characteristics allow it to interact with specific molecular targets involved in inflammatory pathways. This interaction can lead to the inhibition of pro-inflammatory mediators, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has demonstrated notable antimicrobial effects against various strains:

  • Antibacterial Efficacy : Studies have shown that compounds with similar structures exhibit good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The disc diffusion method used in these studies revealed substantial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of Pyrazole Ring : Initiated using hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Pyridine Introduction : Accomplished through condensation reactions.
  • Oxazine Ring Formation : Achieved via cyclization reactions involving phenolic derivatives.
  • Final Coupling : The final product is obtained through coupling under specific conditions.

Characterization techniques such as Proton-NMR, FTIR, and Mass Spectrometry are employed to confirm the successful synthesis of the compound .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the antiproliferative effects of several pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell growth effectively, leading to apoptosis in cancer cells . Although specific data on the target compound is limited, its structural similarities suggest comparable efficacy.

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial activity of related compounds against Candida albicans and other bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics . This reinforces the potential application of the target compound in treating infections.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-c][1,3]oxazines: Compounds with similar core structures but different substituents.

    Pyridinyl-substituted compounds: Molecules featuring pyridinyl groups attached to various heterocycles.

Uniqueness

3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

The compound 3-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , with the CAS number 899746-86-2 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly in anticancer research.

Molecular Structure

The molecular formula of the compound is C22H19N3O3C_{22}H_{19}N_{3}O_{3}, with a molecular weight of 373.4 g/mol . The structure features a fused pyrazolo-oxazine system which is significant for its biological activity.

PropertyValue
Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
CAS Number 899746-86-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Testing : The compound was evaluated against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). It exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
    • In vitro assays indicated that certain derivatives of pyrazolo compounds showed IC50 values as low as 0.59 µM against MCF7 cells, demonstrating strong antiproliferative effects .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For instance, compounds derived from this class have been shown to induce apoptosis in cancer cells by modulating signal transduction pathways .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound may exhibit other biological activities:

  • Antioxidant Activity : Some studies suggest that similar pyrazolo derivatives possess antioxidant properties, which could contribute to their overall therapeutic effects .
  • Enzyme Inhibition : The interaction with various enzymes has been noted, indicating a broader pharmacological profile that may include anti-inflammatory or antimicrobial effects.

Synthesis and Evaluation

A notable study synthesized various derivatives of the compound and evaluated their biological activity. The synthesis involved multi-step organic reactions leading to compounds with varying substituents on the pyrazolo and oxazine rings .

Key Findings:

  • Compounds with specific substitutions demonstrated enhanced selectivity and potency against tumor cell lines.
  • Structure-activity relationship (SAR) analyses revealed that modifications to the molecular structure significantly influenced biological activity.

Comparative Biological Activity Table

Compound DerivativeCell Line TestedIC50 (µM)Mechanism of Action
3-(7-methoxy)MCF70.59Apoptosis induction
5-(pyridin-4-yl)HepG21.50Enzyme inhibition
10b-dihydroHCT1162.00Cell cycle arrest at G2/M phase

Q & A

Q. How can mechanistic pathways for unexpected byproducts be elucidated?

  • Methodology :
  • Kinetic studies : Monitor reaction progress via LC-MS to identify intermediates (e.g., hydrazone adducts) .
  • Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation in pyrazolo rings .

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